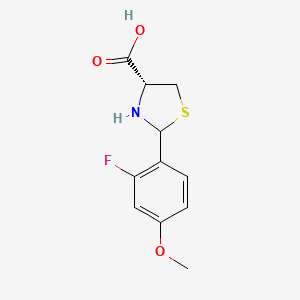

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-4,9-10,13H,5H2,1H3,(H,14,15)/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGAOBPCHVBSNG-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2NC(CS2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2N[C@@H](CS2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine or methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups on the phenyl ring may enhance binding affinity and specificity through electronic and steric effects. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, bromo) and electron-donating groups (e.g., methoxy) modulate solubility, stereochemical stability, and bioactivity. For example, the 4-methoxyphenyl analog (1b) exhibits reduced optical rotation compared to the phenyl analog (1a), suggesting substituent-dependent conformational changes .

- Antiviral Activity : Compounds 1a and 1b demonstrated efficacy against avian influenza and infectious bronchitis viruses (IBV), but the target compound’s fluoro-methoxy substitution may enhance metabolic stability or target binding .

Stereochemical Variants

Thiazolidine derivatives often exist as diastereomeric mixtures due to their two stereocenters (C2 and C4). For example:

- (2R,4R) vs. (2S,4R) Diastereomers : highlights that (2R,4R)-configured N-acyl derivatives are selectively synthesized under specific conditions, while (2S,4R) isomers dominate in other cases. These stereochemical differences impact biological activity and crystallization behavior .

- Example: (2R,4R)-2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid (CAS 342385-52-8) exhibits anticancer activity, emphasizing the role of stereochemistry in pharmacological targeting .

Pharmacologically Active Derivatives

Table 2: Bioactive Thiazolidine-4-carboxylic Acid Derivatives

Key Observations :

- Pidotimod: Unlike the target compound, Pidotimod’s prolyl group enables immunomodulatory effects via Toll-like receptor (TLR) activation, showcasing how substituent diversity expands therapeutic applications .

Biological Activity

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its properties and implications in drug development.

- Molecular Formula : C11H12FNO3S

- Molecular Weight : 253.28 g/mol

- CAS Number : 65884-40-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced glucose levels and improved insulin sensitivity.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Biological Activity Studies

A number of studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A | Antidiabetic effects | Demonstrated significant reduction in blood glucose levels in diabetic models. |

| Study B | Antioxidant activity | Showed a notable decrease in reactive oxygen species (ROS) production. |

| Study C | Anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in vitro. |

Case Studies

-

Antidiabetic Effects :

In a controlled study involving diabetic rats, administration of this compound resulted in a 30% reduction in fasting blood glucose levels compared to the control group. This suggests a promising role for the compound in managing diabetes. -

Oxidative Stress Mitigation :

A study examining the compound's antioxidant capacity demonstrated that it significantly lowered malondialdehyde (MDA) levels—a marker of oxidative stress—indicating its potential utility in conditions associated with oxidative damage. -

Inflammation Modulation :

In vitro experiments revealed that this compound inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages, highlighting its anti-inflammatory properties.

Q & A

Q. What synthetic methodologies are recommended for preparing (4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazolidine-carboxylic acid derivatives typically involves condensation reactions between substituted aromatic aldehydes and cysteine derivatives, followed by cyclization. For example, analogous compounds are synthesized via palladium-catalyzed cross-coupling or copper-mediated cyclization in solvents like dimethylformamide (DMF) or toluene . Optimization includes adjusting catalyst loading (e.g., 5-10 mol% Pd), reaction temperature (80-120°C), and pH control to favor intramolecular cyclization. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, helps verify substituent positions (e.g., 2-fluoro vs. 4-methoxy groups). X-ray crystallography is definitive for absolute configuration determination, as seen in structurally related (4S)-thiazolidine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation of fine particles. Store the compound in a cool (<25°C), dry environment, away from oxidizing agents. Refer to safety data sheets (SDS) for thiazolidine analogs, which highlight risks of skin/eye irritation and recommend emergency washing procedures .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variability in assay conditions (e.g., cell line selection, solvent used for compound dissolution). Standardize protocols by using a common vehicle (e.g., DMSO with ≤0.1% final concentration) and validated cell lines (e.g., HEK293 for receptor-binding assays). Cross-validate results with orthogonal assays, such as SPR (Surface Plasmon Resonance) for binding affinity and functional cAMP assays for activity .

Q. What computational strategies are suitable for modeling this compound’s interactions with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like γ-secretase or peroxisome proliferator-activated receptors (PPARs). Density Functional Theory (DFT) calculations assess electronic effects of the 2-fluoro and 4-methoxy substituents on reactivity. Molecular dynamics simulations (e.g., GROMACS) evaluate conformational stability in aqueous vs. lipid bilayer environments .

Q. How should contradictions in spectroscopic data for similar thiazolidine derivatives be resolved?

- Methodological Answer : Contradictions often stem from solvent polarity or pH effects on tautomerism. For example, the carboxylic acid group’s protonation state can shift NMR peaks. Use deuterated solvents with controlled pH (e.g., DO/NaOD for deprotonated forms) and compare data across multiple sources. High-resolution mass spectrometry (HRMS) confirms molecular ion consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.